molecular formula C19H18ClN3O5S B3002824 2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid CAS No. 380193-08-8

2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid

Cat. No.: B3002824
CAS No.: 380193-08-8
M. Wt: 435.88
InChI Key: FNXYDLYJXIJGGD-UHFFFAOYSA-N
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Description

2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C19H18ClN3O5S and its molecular weight is 435.88. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities

A study has shown that compounds containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a core structure in the chemical of interest, have been synthesized and demonstrated moderate to good antibacterial activity. These compounds were effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing their potential as antibacterial agents (Asiri & Khan, 2010).

Intermolecular Interactions and Crystal Structure Analysis

Another study focused on the intermolecular interactions and crystal structure of antipyrine derivatives similar to the chemical . This study included comprehensive analysis using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, indicating the significance of these compounds in structural chemistry and materials science (Saeed et al., 2020).

Synthesis of Novel Compounds and Chemical Transformations

Research also includes the synthesis of new compounds using elements of the chemical structure of interest. One study focused on the transformation of benzendiazonium hydrogen sulfates to produce potential benzodiazepine receptor ligands, indicating the chemical's utility in synthesizing compounds with potential pharmaceutical applications (Maggio et al., 2013).

Thermal Properties and Biological Activity

There has been exploration into the thermal properties and biological activity of complexes formed with azo-containing Schiff-base dyes derived from antipyrine-like compounds. These studies showcase the versatility of these compounds in forming complexes that could have various applications in chemistry and biology (Al‐Hamdani et al., 2016).

Anticancer Potential

Finally, a study highlighted the potential of 4-aminoantipyrine, a structural element of the chemical , in synthesizing derivatives with anticancer activities. These compounds were tested against breast cancer cell lines, showing promising results and indicating potential applications in cancer treatment (Ghorab et al., 2014).

Properties

IUPAC Name

2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c1-12-17(18(24)23(21(12)2)13-7-5-4-6-8-13)22(3)29(27,28)14-9-10-16(20)15(11-14)19(25)26/h4-11H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXYDLYJXIJGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.